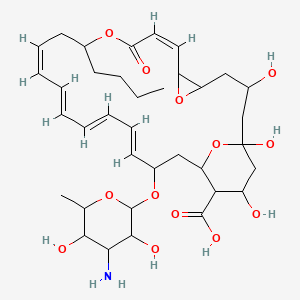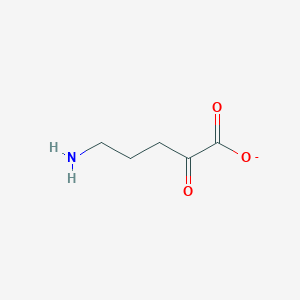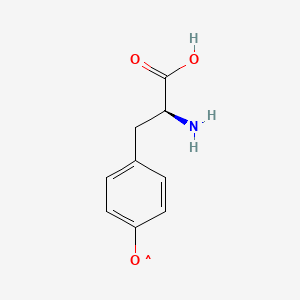
2-Boryltriborane(5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triborylborane is a member of boranes.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Triborane(5) Compounds with Diamino Substituents : The synthesis and properties of triborane(5) compounds with bulky diamino substituents on terminal boron atoms are studied. These include the synthesis of fluorotriborane and chlorotriborane(5), highlighting the potential of these compounds in advanced chemical synthesis (Hayashi et al., 2011).
Organic Synthesis and Catalysis
- sp(2)-sp(3) Diboranes in Organic Synthesis : sp(2)-sp(3) diboranes, where one boron atom of a conventional diborane(4) is quaternised, serve as mild and convenient sources of the boryl anion for use in organic synthesis and catalysis, demonstrating the significance of boron-centered nucleophiles in modern synthetic organic chemistry (Dewhurst et al., 2015).
Functionalization in Organic Chemistry
- Metal-Free sp(2)-C-H Borylation : The metal-free C-H borylation of aromatic and olefinic C-H bonds with 2-aminophenylboranes, using a frustrated Lewis pair mechanism, is a notable application in organic chemistry. This demonstrates the versatility of boron compounds in facilitating novel reactions (Chernichenko et al., 2016).
Iridium-Catalysed Borylation
- Borylation of Carboranes : The iridium-catalysed borylation of carboranes, which are carbon-boron molecular clusters, demonstrates the use of boron compounds in creating new and functionalized molecular structures, pivotal in materials science and organometallic chemistry (Cheng et al., 2017).
Palladium-Catalysed Reactions
- Palladium-catalysed Borylsilylation and Borylstannylative Dimerization : The role of borylsilane and borylstannane in palladium-catalysed reactions to produce alkenylboranes and telomers is a significant area of research, showing the versatility of boron compounds in complex chemical syntheses (Onozawa et al., 1999).
Structural and Bonding Studies
- Main Group Heterocarboranes : Research on main group heterocarboranes, including boron, focuses on their structural, bonding, and reaction chemistry. These studies are crucial for understanding the versatile applications of boron in various fields, such as materials science and organometallic chemistry (Hosmane & Maguire, 1990).
Borylation in Organic Chemistry
- Borylation of Alkynes under Base/Coinage Metal Catalysis : The borylation of alkynes, particularly with base and coinage metals, highlights the significance of boron compounds in the creation of functionally diverse alkenylboranes, important in natural product synthesis and material science (Yoshida, 2016).
Propiedades
Nombre del producto |
2-Boryltriborane(5) |
|---|---|
Fórmula molecular |
B4H6 |
Peso molecular |
49.3 g/mol |
Nombre IUPAC |
tris(boranyl)borane |
InChI |
InChI=1S/B4H6/c1-4(2)3/h1-3H2 |
Clave InChI |
QCUFEJNRHBHENA-UHFFFAOYSA-N |
SMILES canónico |
BB(B)B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)



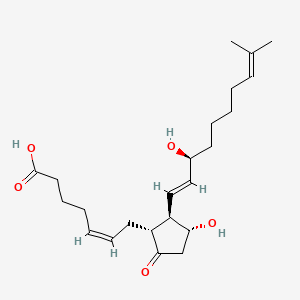
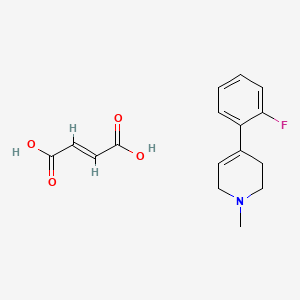
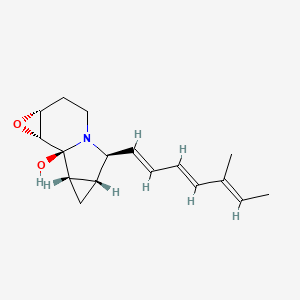
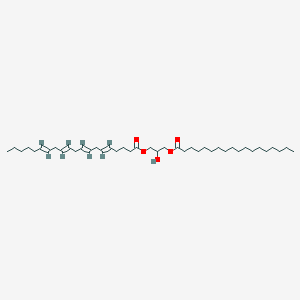
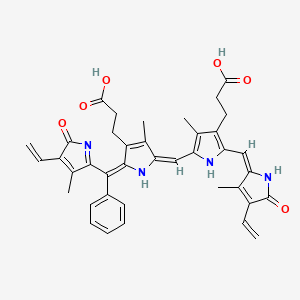
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)

